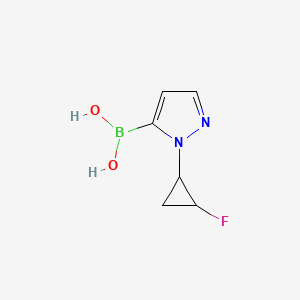

(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid

Description

(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a 2-fluorocyclopropyl group. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds .

Properties

Molecular Formula |

C6H8BFN2O2 |

|---|---|

Molecular Weight |

169.95 g/mol |

IUPAC Name |

[2-(2-fluorocyclopropyl)pyrazol-3-yl]boronic acid |

InChI |

InChI=1S/C6H8BFN2O2/c8-4-3-5(4)10-6(7(11)12)1-2-9-10/h1-2,4-5,11-12H,3H2 |

InChI Key |

YXRZYACKCCULKQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=NN1C2CC2F)(O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation

The most common method involves reacting the 5-bromo or 5-iodo substituted fluorocyclopropyl pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 and potassium acetate as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (~80 °C). This reaction affords the corresponding boronic ester intermediate in moderate to good yields (~71%).

| Reactant | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo-(1-(2-fluorocyclopropyl)-1H-pyrazole) | bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, KOAc, DMSO, 80 °C | 5-(Pinacolboronate ester) derivative | 71 |

Conversion to Boronic Acid

The pinacol boronate ester can be converted to the free boronic acid by hydrolysis under acidic or aqueous conditions. This step is crucial for obtaining the target compound, this compound, which is the active form used in further chemical transformations or biological assays.

Alternative Synthetic Route via Pyrazole-4-Boronic Acid Pinacol Ester

A related approach involves synthesizing pyrazole-4-boronic acid pinacol esters, which can be deprotected to yield the free boronic acid. A patented method (CN110698506A) describes a scalable and efficient synthesis of pyrazole-4-boronic acid pinacol ester starting from 1-Boc-4-halogenopyrazole.

-

- React 1-Boc-4-bromopyrazole or 1-Boc-4-iodopyrazole with pinacol diboron in the presence of a palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride) and potassium acetate or sodium acetate.

- Conditions: 25–110 °C, reflux under nitrogen atmosphere, 16 hours.

- Solvents: ethanol, isopropanol, or mixtures including water and toluene.

- Yields: 82.3% to 85.7%.

-

- Heat the 1-Boc-4-pyrazole boronic acid pinacol ester to 140–180 °C until no gas evolves (removal of Boc group).

- Cool, add petroleum ether, stir, and filter to isolate pure pyrazole-4-boronic acid pinacol ester.

- Yield: ~80.2%.

Summary Table of Key Parameters:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation | 1-Boc-4-halopyrazole, pinacol diboron, Pd catalyst, KOAc/NaOAc, reflux (25–110 °C), 16 h | 82.3–85.7 | Halogen = Br or I; solvents vary |

| Boc Deprotection | Heat to 140–180 °C, petroleum ether precipitation | 80.2 | Removes Boc protecting group |

This method offers advantages in industrial scalability, ease of purification, and cost-effectiveness.

Reaction Conditions and Catalysts

- Catalysts: Palladium complexes such as Pd(dppf)Cl2·CH2Cl2 and [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride are effective in catalyzing the borylation reactions.

- Bases: Potassium acetate and sodium acetate serve as bases to facilitate the transmetalation step in the catalytic cycle.

- Solvents: DMSO, ethanol, isopropanol, and mixed solvent systems are employed depending on the specific step.

- Temperature: Reactions typically occur between room temperature and 110 °C, with borylation often conducted around 80 °C and deprotection at higher temperatures (140–180 °C).

Challenges and Considerations

- The fluorocyclopropyl group is sensitive to catalytic hydrogenation and strong reducing conditions, which can lead to decomposition or complex mixtures, as noted in catalytic hydrogenation attempts.

- Careful control of reaction temperature and atmosphere (nitrogen protection) is essential to maintain functional group integrity.

- The choice of halogen (bromine or iodine) on the pyrazole ring affects the efficiency of the borylation step, with iodides generally showing higher reactivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids, including (1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid, are known for their role as proteasome inhibitors. This compound has been studied for its ability to inhibit cancer cell proliferation through modulation of protein degradation pathways.

Case Study : Research indicates that derivatives of boronic acids can effectively target the proteasome, leading to apoptosis in cancer cells. A study demonstrated that specific boronic acid compounds exhibited selective cytotoxicity against multiple cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Drug Development

The unique structure of this compound allows for modifications that can enhance bioavailability and target specificity. This compound is being explored for its potential as a lead compound in the development of new pharmaceuticals.

Data Table: Comparison of Boronic Acids in Drug Development

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Proteasome inhibitor | |

| (3-Aminophenyl)boronic acid | Anticancer | |

| (4-Methoxyphenyl)boronic acid | Antidiabetic |

Material Science Applications

1. Sensor Development

Boronic acids are utilized in the development of sensors due to their ability to form reversible covalent bonds with diols. This property is particularly useful in creating sensors for glucose monitoring and other biochemical assays.

Case Study : A study reported the synthesis of a glucose sensor using boronic acid derivatives, which demonstrated high sensitivity and selectivity towards glucose molecules. The incorporation of this compound could enhance the sensor's performance due to its unique electronic properties .

2. Polymer Chemistry

The incorporation of boronic acids into polymer matrices has been explored for creating smart materials that respond to environmental stimuli. These materials can be used in drug delivery systems or as responsive coatings.

Mechanism of Action

The mechanism of action of (1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Key Observations :

- In contrast, trifluoromethyl groups (e.g., CAS 344591-91-9) offer stronger electron withdrawal, accelerating reactions like Suzuki-Miyaura but risking over-reactivity .

- Steric Influence : Isobutyl substituents (e.g., CAS 847818-64-8) introduce linear alkyl chains, reducing steric hindrance compared to cyclic fluorinated groups, which may improve substrate accessibility in catalytic reactions .

- Protection Strategies : Boc-protected derivatives (e.g., CAS 1217500-54-3) are used to mask boronic acids during multi-step syntheses, preventing undesired side reactions .

Example Protocol :

- Reagents : 6-(5-(4-bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-substituted precursor, KOAc, bis(pinacolato)diboron, Pd catalyst (e.g., dichlorobis(tricyclohexylphosphine)palladium(II)) .

- Conditions : 90°C in 1,4-dioxane under N₂ for 23 hours .

Yield Considerations : Fluorinated cyclopropanes may require optimized conditions due to ring strain and electronic effects, though direct yield data for the target compound is unavailable in the evidence.

Biological Activity

(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative characterized by its unique pyrazole structure, which has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is with a molecular weight of approximately 169.95 g/mol. This article delves into the biological activity of this compound, highlighting its pharmacological properties, relevant case studies, and research findings.

Pharmacological Properties

The pyrazole moiety is known for its diverse biological activities, including:

- Antimicrobial Activity: Pyrazole derivatives have shown significant efficacy against various bacterial strains, including E. coli, S. aureus, and Klebsiella pneumonia .

- Anti-inflammatory Effects: Many compounds within this class exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antitumor Activity: Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, showcasing their potential in oncology .

- Neuroprotective Effects: Certain pyrazole compounds have been identified as neuroprotective agents, suggesting their utility in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the boronic acid functionality may play a role in enzyme inhibition and modulation of signaling pathways relevant to inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated promising activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment evaluating the anti-inflammatory effects of several pyrazole derivatives, this compound was tested against carrageenan-induced edema in mice. The results indicated a significant reduction in inflammation, suggesting its potential as an anti-inflammatory agent .

Research Findings Summary Table

Q & A

Q. Can computational tools predict this compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Boronic Acid Navigator : Input SMILES structure into this tool (https://bit.ly/boronics ) to predict cross-coupling partners, solubility, and metabolic stability .

- MD Simulations : Simulate boronic acid-enzyme interactions (e.g., proteasome β5 subunit) using AMBER force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.